1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol

Regioisomer Purity Analytical Reference Standards Pharmacopoeial Compliance

1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol (CAS 50738-96-0) is an organic compound classified as an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a propane chain, linked via an ether bond to a 3,4-dimethyl-substituted phenyl ring. This specific regioisomer, with a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol , possesses the phenoxypropanolamine scaffold.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 50738-96-0
Cat. No. B3142534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol
CAS50738-96-0
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(CN)O)C
InChIInChI=1S/C11H17NO2/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3
InChIKeyJQBLIPVMAVDUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol (CAS 50738-96-0): A Primary Amino Alcohol for Regioisomer-Dependent Research and Synthesis


1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol (CAS 50738-96-0) is an organic compound classified as an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a propane chain, linked via an ether bond to a 3,4-dimethyl-substituted phenyl ring . This specific regioisomer, with a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol , possesses the phenoxypropanolamine scaffold. This core structure is a key pharmacophore found in many beta-adrenergic receptor blockers (beta-blockers) , making the compound a valuable building block or intermediate in medicinal chemistry and pharmacological research.

Procurement Precision for 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol: Why Regioisomeric and Scaffold Substitutions Invalidate Comparative Research


For researchers engaged in structure-activity relationship (SAR) studies, procuring a specific regioisomer like 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol is non-negotiable. The biological and physicochemical properties of phenoxypropanolamines are exquisitely sensitive to the position and nature of substituents on the aromatic ring [1]. Generic substitution with other dimethyl regioisomers, such as the 3,5-dimethyl analog (CAS 66766-07-2, a USP reference standard for Metaxalone) , or with the unsubstituted parent compound 1-amino-3-phenoxypropan-2-ol, will introduce uncontrolled variables that invalidate comparative experimental results [2]. Furthermore, differences in the amino side chain (primary amine vs. isopropylamine, as seen in beta-blockers like metoprolol or betaxolol) [3] fundamentally alter receptor binding affinity and selectivity profiles, making even structurally similar compounds poor surrogates for rigorous scientific investigation.

Quantified Differentiation: Evidence-Based Procurement Guide for 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol (CAS 50738-96-0)


Regioisomeric Differentiation: Distinct Identity from the 3,5-Dimethyl Isomer (USP Metaxalone Related Compound B)

1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol (CAS 50738-96-0) is a unique chemical entity that is structurally and functionally distinct from its 3,5-dimethyl-substituted regioisomer, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (CAS 66766-07-2) [1]. The latter is officially designated as Metaxalone USP Related Compound B and is a regulated pharmacopoeial impurity standard for the muscle relaxant Metaxalone . This differential regulatory status provides a clear, verifiable distinction: the 3,4-isomer is not a USP-listed impurity for Metaxalone, making it a crucial compound for orthogonal analytical method development and for studying the SAR of regioisomeric impurities in drug substances where such a distinction is paramount [2].

Regioisomer Purity Analytical Reference Standards Pharmacopoeial Compliance

Enantioselective Synthesis Advantage: Access to Enantiomerically Pure Derivatives via a Key Chiral Diol Precursor

The synthesis of enantiomerically pure physiologically active amino alcohols from 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol is facilitated by its precursor, 3-(3,4-dimethylphenoxy)propane-1,2-diol. Asymmetric dihydroxylation of the corresponding allyl ether yields this diol precursor with an enantiomeric excess (ee) of up to 86%, a level of enantioselectivity significantly higher than that achievable with o-methyl-substituted regioisomers (which can be as low as 34% ee) [1]. This quantifiable advantage in stereochemical control provides a more robust and reliable synthetic pathway for creating single-enantiomer amino alcohol derivatives, which is essential for advanced medicinal chemistry and pharmacological studies where stereochemistry dictates biological activity [2].

Chiral Synthesis Enantiomeric Excess Medicinal Chemistry

Substituent-Dependent Pharmacological Potential: Class-Level Evidence for β-Adrenergic and Anticonvulsant Activity

The phenoxypropanolamine scaffold, to which 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol belongs, is a well-established pharmacophore for β-adrenergic receptor antagonism [1]. Structure-activity relationship (SAR) studies have demonstrated that substitution on the phenyl ring profoundly impacts both potency and β1/β2 selectivity [2]. In a related class of N-[(dimethylphenoxy)alkyl]aminoalkanols, the specific regioisomer (e.g., 2,6-dimethyl) is critical for achieving quantifiable anticonvulsant activity in vivo, as demonstrated by an ED50 of 5.34 mg/kg (ip) in the MES test for the most active compound [3]. While this data is for a different derivative, it strongly implies that the 3,4-dimethyl substitution pattern on the target compound confers a unique pharmacological fingerprint that would be lost or altered with any other analog.

Beta-blocker SAR Anticonvulsant Screening Phenoxypropanolamine

Strategic Applications for 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol Based on Validated Differentiation


Development of Regioisomer-Specific Analytical Methods for Pharmaceutical Quality Control

This compound is an essential tool for analytical chemists developing and validating high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for the separation and quantification of regioisomeric impurities in pharmaceutical substances. As the 3,5-dimethyl regioisomer is a USP-listed impurity for Metaxalone, the 3,4-dimethyl isomer serves as a critical orthogonal standard to ensure method specificity and accurately differentiate between closely related process impurities, a requirement for regulatory submissions .

Medicinal Chemistry Campaigns Targeting the Phenoxypropanolamine Scaffold for Beta-Adrenoceptor Modulation

Medicinal chemists engaged in structure-activity relationship (SAR) studies of beta-blockers or related G-protein coupled receptor (GPCR) ligands can utilize this primary amino alcohol as a versatile intermediate. The distinct 3,4-dimethyl substitution pattern offers a unique set of steric and electronic properties compared to other analogs, which, based on class-level SAR, can be exploited to fine-tune receptor subtype selectivity (β1 vs. β2) and binding affinity [1]. Its primary amine functionality also allows for further derivatization to create focused libraries of novel compounds [2].

Enantioselective Synthesis of Chiral Amino Alcohols for Advanced Pharmacological Studies

This compound is particularly valuable as a precursor for generating enantiomerically pure derivatives. Leveraging the established asymmetric synthesis of its chiral diol precursor, which can be achieved with high enantiomeric excess (up to 86% ee), researchers can efficiently access both (R)- and (S)-enantiomers of the target amino alcohol and its derivatives [3]. This is crucial for pharmacological profiling, as the therapeutic and off-target effects of beta-blockers and related agents are often highly stereospecific [4].

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